1,2,3,6-Tetrahydrophosphinine
Description
1,2,3,6-Tetrahydrophosphinine is a six-membered phosphorus-containing heterocycle with partial unsaturation, featuring a phosphorus atom at the 1-position and a 1-oxide group in its oxidized form. It is synthesized via regioselective reduction of 1,2-dihydrophosphinine 1-oxides (e.g., using hydroboration) or Michael-type additions of >P(O)H species to electron-deficient α,β-unsaturated phosphinine oxides . These methods yield stereoselective products, making the compound valuable for applications in asymmetric catalysis and bioactive molecule development .
Properties
CAS No. |
111550-24-4 |
|---|---|
Molecular Formula |
C5H9P |
Molecular Weight |
100.10 g/mol |
IUPAC Name |
1,2,3,6-tetrahydrophosphinine |
InChI |
InChI=1S/C5H9P/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 |
InChI Key |
NGWRWXZTTCRVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CPCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydrophosphinine can be synthesized through several methods. One common approach involves the reduction of 1,2-dihydrophosphinine oxides. This reduction is typically carried out using hydroboration followed by hydrolysis . The reaction conditions usually involve stirring the reactants at temperatures between 24-40°C for 20-30 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydrophosphinine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinine oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Hydroboration agents such as borane-dimethyl sulfide complex are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphinine oxides.
Reduction: Saturated phosphine derivatives.
Substitution: Substituted phosphinines with various functional groups.
Scientific Research Applications
1,2,3,6-Tetrahydrophosphinine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1,2,3,6-tetrahydrophosphinine is highlighted through comparisons with related phosphorus heterocycles:
Table 1: Key Comparison of this compound and Analogous Compounds
Stereochemical Control
- The Michael addition to form tetrahydrophosphinine oxides proceeds with high diastereoselectivity, yielding a single diastereomer due to steric and electronic constraints . Comparatively, 3-phosphabicyclohexane oxides exhibit stereoselectivity through desymmetrization strategies, generating P-stereogenic centers critical for chiral ligand design .
Structural and Functional Differences
- Tetrahydrophosphinine retains a partially unsaturated ring, enabling further functionalization (e.g., hydrogenation), whereas hexahydrophosphinine is fully saturated and chemically inert .
- 3-Phosphabicyclohexane oxides feature a rigid bicyclic framework, enhancing their stability and utility in asymmetric catalysis compared to monocyclic tetrahydro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
